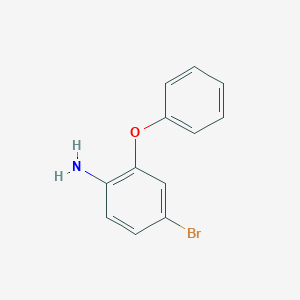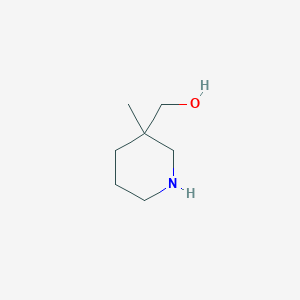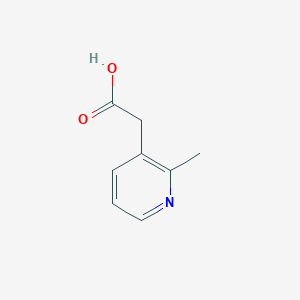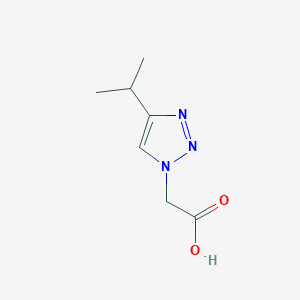
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid
概要
説明
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
科学的研究の応用
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Safety and Hazards
将来の方向性
The continuous method used for the synthesis of “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” was used for multi-hundred grams manufacturing of the triazole, which was used as a key building block in one of the drug development projects . This suggests potential future directions in drug development and manufacturing.
作用機序
Target of Action
The primary targets of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that 1,2,4-triazole derivatives can exhibit a range of biological activities, including cytotoxic activities . More studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the broad range of activities exhibited by 1,2,4-triazole derivatives, it’s plausible that multiple pathways could be impacted .
Result of Action
Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer applications.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)acetic acid
- 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
- 1-Isopropyl-1H-1,2,4-triazol-5-amine
Uniqueness
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific isopropyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets, potentially leading to more effective and specific applications in various fields.
特性
IUPAC Name |
2-(4-propan-2-yltriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGRRKAOCAINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234447 | |
| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-34-7 | |
| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the primary safety concerns addressed in the continuous synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid?
A1: The research focused on developing a safer continuous manufacturing process for this compound primarily due to the hazards associated with azide intermediates. [] The use of in-line FT-IR monitoring allowed for real-time tracking of these azides, minimizing risks associated with their isolation and accumulation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


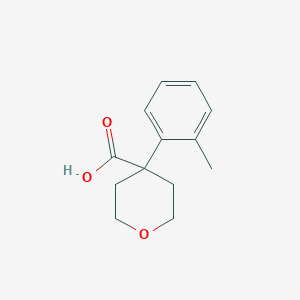
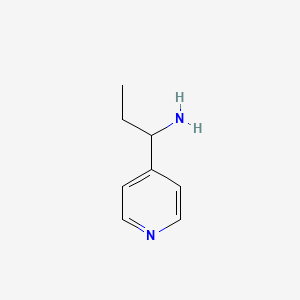

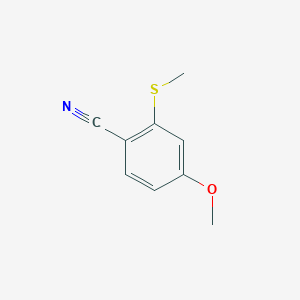
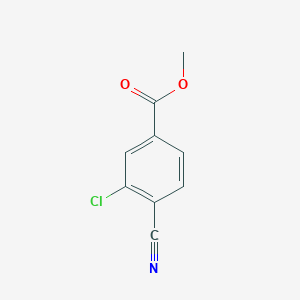
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

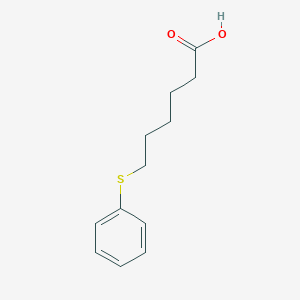

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)

